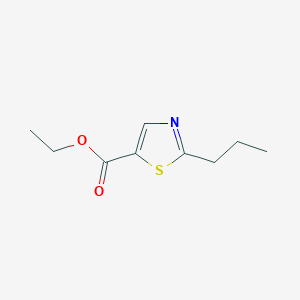

Ethyl 2-propylthiazole-5-carboxylate

Übersicht

Beschreibung

Ethyl 2-propylthiazole-5-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ringIts molecular formula is C9H13NO2S, and it has a molecular weight of 199.27 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-propylthiazole-5-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. The synthesis typically involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives under mild reaction conditions . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar starting materials and reaction conditions but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-propylthiazole-5-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the thiazole ring or the ester group, leading to different products.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2-propylthiazole-5-carboxylate serves as a crucial building block in organic synthesis. It facilitates the creation of more complex molecules and heterocycles, which are essential in various chemical reactions.

| Application | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Heterocyclic Compounds | Precursor for synthesizing various heterocycles |

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary investigations suggest potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways.

Case Study Example:

In a study focused on antimicrobial activity, this compound demonstrated notable inhibition against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Pharmaceutical Development

This compound is being explored for its potential in drug development due to its bioactive properties. Its ability to interact with specific molecular targets makes it a candidate for creating new pharmaceuticals with improved efficacy and safety profiles.

| Potential Therapeutic Uses | Mechanism of Action |

|---|---|

| Antimicrobial Agents | Inhibition of microbial growth |

| Anticancer Drugs | Induction of apoptosis in cancer cells |

| Anti-inflammatory Drugs | Modulation of inflammatory pathways |

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

- Synthesis of Dyes and Agrochemicals: Its unique chemical properties make it suitable for producing dyes and agrochemicals.

- Manufacturing Intermediate: Acts as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-propylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s sulfur and nitrogen atoms play a crucial role in binding to biological molecules, influencing their activity. This compound may inhibit enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-substituted-4-methylthiazole-5-carboxylates: These compounds have similar structures but differ in the substituents on the thiazole ring.

Indole derivatives: While structurally different, indole derivatives share some biological activities with ethyl 2-propylthiazole-5-carboxylate.

Uniqueness: this compound is unique due to its specific thiazole ring structure and the presence of the ethyl ester group

Biologische Aktivität

Ethyl 2-propylthiazole-5-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a five-membered ring containing sulfur and nitrogen, which is crucial for its biological interactions. The compound has the following chemical formula:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 185.27 g/mol

The thiazole ring's unique structure allows it to interact with various biological targets, influencing enzyme activity and receptor binding.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The sulfur and nitrogen atoms in the thiazole ring facilitate binding to biological molecules, which can lead to:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting disease processes.

- Modulation of Receptors : It may interact with receptors that play roles in inflammation and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell function, leading to cell death.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 14 | 64 µg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including:

- Cell Cycle Arrest : The compound may cause arrest at specific phases of the cell cycle, preventing proliferation.

- Induction of Apoptosis : It activates caspases and other apoptotic markers, leading to programmed cell death.

A study conducted on human cancer cell lines demonstrated the following effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 25 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest at G1 phase |

| MCF-7 | 20 | Activation of caspase pathways |

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of this compound. Acute toxicity studies in mice have indicated an average lethal dose (LD50) between 1000 mg/kg and 1500 mg/kg when administered intraperitoneally . These findings suggest that while the compound exhibits promising biological activities, careful consideration is needed regarding dosage to mitigate potential toxic effects.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against a panel of clinical isolates. Results indicated a strong inhibitory effect on resistant strains, highlighting its potential as an alternative therapeutic agent .

- Cancer Research : In another research project focusing on anticancer properties, this compound was tested against various carcinoma cell lines. The results demonstrated significant cytotoxic effects, leading researchers to explore its use in combination therapies for enhanced efficacy against resistant cancer types .

Eigenschaften

IUPAC Name |

ethyl 2-propyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-5-8-10-6-7(13-8)9(11)12-4-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCNMSAYSUPIOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(S1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.